![molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2](/img/structure/B187248.png)
N-methoxy-N-methylpentanamide
Overview
Description
N-methoxy-N-methylpentanamide is a compound with the molecular formula C7H15NO2 . It has an average mass of 145.199 Da and a mono-isotopic mass of 145.110275 Da .
Synthesis Analysis
N-methoxy-N-methylpentanamide can be synthesized through various methods. One such method involves the use of sec-butyllithium in tetrahydrofuran and cyclohexane . The solution is cooled to -50°C, and N-methoxy-N-methylvaleramide is added. After stirring for 10 minutes, the mixture is diluted with ether, washed with water, dried over sodium sulfate, and evaporated .Molecular Structure Analysis
The InChI code for N-methoxy-N-methylpentanamide is 1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Weinreb Amide Synthesis
“N-methoxy-N-methylpentanamide” is a type of Weinreb amide, which is a valuable synthetic precursor in organic synthesis. The Weinreb amide synthesis involves the preparation of N-methoxy-N-methyl amides from N,O-dimethyl hydroxylamine and is used for the synthesis of various organic compounds .
Electrophilicity Enhancement
The N-methoxy group in “N-methoxy-N-methylpentanamide” increases the electrophilicity of the amide carbonyl group. This property is utilized in nucleophilic addition reactions, which are fundamental in organic synthesis and can lead to the efficient total synthesis of complex molecules .
Acylating Agent
“N-methoxy-N-methylpentanamide” can act as an effective acylating agent. Acylating agents are used to introduce acyl groups into other compounds, which is a common step in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Safety And Hazards
properties
IUPAC Name |
N-methoxy-N-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCEEGTCPVQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396624 | |
Record name | N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylpentanamide | |
CAS RN |
129118-11-2 | |
Record name | N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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